molecular formula C22H18ClN3O3S B11129038 N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-tryptophan

N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-tryptophan

Cat. No.: B11129038
M. Wt: 439.9 g/mol
InChI Key: BHDZQOHCUXYPKX-IBGZPJMESA-N
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Description

2-{2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID is a complex organic compound that features a combination of indole, thiazole, and chlorophenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include bases like potassium carbonate (K₂CO₃) and silver carbonate (Ag₂CO₃), which facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive sites on the indole and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2-{2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets. The indole and thiazole moieties play a crucial role in binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various signaling pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{2-[2-(4-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-(1H-INDOL-3-YL)PROPANOIC ACID lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H18ClN3O3S

Molecular Weight

439.9 g/mol

IUPAC Name

(2S)-2-[[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C22H18ClN3O3S/c23-15-7-5-13(6-8-15)21-25-16(12-30-21)10-20(27)26-19(22(28)29)9-14-11-24-18-4-2-1-3-17(14)18/h1-8,11-12,19,24H,9-10H2,(H,26,27)(H,28,29)/t19-/m0/s1

InChI Key

BHDZQOHCUXYPKX-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC3=CSC(=N3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC3=CSC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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